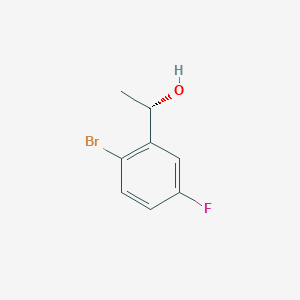

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol

Descripción

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol is a chiral secondary alcohol featuring a 2-bromo-5-fluorophenyl substituent. While direct data on this compound are sparse in the provided evidence, structural analogs and general principles of halogenated aromatic alcohols allow for informed comparisons .

Propiedades

IUPAC Name |

(1S)-1-(2-bromo-5-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHYZKHFROARHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (2-Bromo-5-fluorophenyl)ethanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol can be oxidized to form (2-Bromo-5-fluorophenyl)ethanone using oxidizing agents such as trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).

Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Trichloroisocyanuric acid (TCCA), TEMPO, dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: (2-Bromo-5-fluorophenyl)ethanone.

Reduction: Various alcohol derivatives.

Substitution: Substituted phenyl ethanol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analog: Carisbamate

Carisbamate ((1S)-1-(2-chlorophenyl)-1,2-ethanediol 2-carbamate, CAS 194085-75-1) shares a similar chiral phenyl-ethanol backbone but differs in substituents and functional groups:

- Substituents: Carisbamate has a 2-chlorophenyl group and a carbamate moiety, whereas (1S)-1-(2-Bromo-5-fluorophenyl)ethanol features 2-bromo-5-fluorophenyl and a hydroxyl group.

- Molecular Weight :

| Compound | Molecular Weight |

|---|---|

| (1S)-1-(2-Bromo-5-fluorophenyl)ethanol | ~219 g/mol |

| Carisbamate | 215.6 g/mol |

Bromine’s larger atomic mass increases the target compound’s molecular weight compared to Carisbamate’s chlorine.

- Biological Activity: Carisbamate is a well-characterized anticonvulsant that inhibits voltage-gated sodium channels and T-type calcium channels, reducing neuronal hyperexcitability . Fluorine: Improved metabolic stability due to its electronegativity, which may block oxidative degradation pathways.

Substituent Effects on Physicochemical Properties

| Property | (1S)-1-(2-Bromo-5-fluorophenyl)ethanol | Carisbamate |

|---|---|---|

| Halogens | Br (σ-hole donor), F (electron-withdrawing) | Cl (moderate electronegativity) |

| Hydrogen Bonding | 1 donor (OH), 2 acceptors (OH, F) | 2 donors (OH, NH), 4 acceptors (O, Cl) |

| logP (estimated) | ~2.8 (higher lipophilicity) | ~1.9 |

- Steric Effects : Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) may hinder binding to tight enzymatic pockets compared to Carisbamate.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature could deactivate the aromatic ring, altering π-π stacking or dipole interactions with biological targets .

Metabolic and Toxicity Considerations

- Carisbamate’s carbamate group introduces additional metabolic pathways (e.g., hydrolysis), absent in the target compound, which may simplify its degradation profile .

Actividad Biológica

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure:

- Molecular Formula: C8H8BrF

- Molecular Weight: 203.05 g/mol

Synthesis Methods:

The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of (2-Bromo-5-fluorophenyl)ethanone using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction is conducted at room temperature, yielding the desired alcohol product with high efficiency.

Biological Activity

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol has been studied for various biological activities:

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity, comparable to established antimicrobial agents .

Mechanism of Action:

The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, which is crucial for its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol:

- Antibacterial Studies:

- Antifungal Activity:

-

Comparative Analysis:

- When compared to structurally similar compounds, such as 1-(2-Bromo-4-hydroxyphenyl)ethanone and 1-(2-Bromo-6-fluorophenyl)ethanone, (1S)-1-(2-Bromo-5-fluorophenyl)ethanol demonstrated a unique profile in terms of reactivity and biological activity due to the specific positioning of halogen atoms on the phenyl ring.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.